Benzenemethanesulfonamide, 4-[6,8-dihydro-6-oxo-5,9-bis(2,2,2-trifluoroethoxy)-7H-pyrrolo[3,4-g]quinolin-7-yl]-3-methyl-
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Overview
Description
Benzenemethanesulfonamide, 4-[6,8-dihydro-6-oxo-5,9-bis(2,2,2-trifluoroethoxy)-7H-pyrrolo[3,4-g]quinolin-7-yl]-3-methyl- is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that includes a benzenemethanesulfonamide group and a pyrroloquinoline core, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanesulfonamide, 4-[6,8-dihydro-6-oxo-5,9-bis(2,2,2-trifluoroethoxy)-7H-pyrrolo[3,4-g]quinolin-7-yl]-3-methyl- typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various amines, sulfonyl chlorides, and trifluoroethanol .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as high-throughput screening and process optimization are often employed to develop scalable and cost-effective production methods .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanesulfonamide, 4-[6,8-dihydro-6-oxo-5,9-bis(2,2,2-trifluoroethoxy)-7H-pyrrolo[3,4-g]quinolin-7-yl]-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethoxy groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Benzenemethanesulfonamide, 4-[6,8-dihydro-6-oxo-5,9-bis(2,2,2-trifluoroethoxy)-7H-pyrrolo[3,4-g]quinolin-7-yl]-3-methyl- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: The compound may be investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenemethanesulfonamide, 4-[6,8-dihydro-6-oxo-5,9-bis(2,2,2-trifluoroethoxy)-7H-pyrrolo[3,4-g]quinolin-7-yl]-3-methyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-1,4-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide: This compound shares a similar quinoline core but differs in its substituents and overall structure.
2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate: Another compound with a complex structure and potential biological activity.
Uniqueness
Benzenemethanesulfonamide, 4-[6,8-dihydro-6-oxo-5,9-bis(2,2,2-trifluoroethoxy)-7H-pyrrolo[3,4-g]quinolin-7-yl]-3-methyl- stands out due to its unique combination of a benzenemethanesulfonamide group and a pyrroloquinoline core, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
915192-39-1 |
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Molecular Formula |
C23H19F6N3O5S |
Molecular Weight |
563.5 g/mol |
IUPAC Name |
[3-methyl-4-[6-oxo-5,9-bis(2,2,2-trifluoroethoxy)-8H-pyrrolo[3,4-g]quinolin-7-yl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C23H19F6N3O5S/c1-12-7-13(9-38(30,34)35)4-5-16(12)32-8-15-17(21(32)33)19(36-10-22(24,25)26)14-3-2-6-31-18(14)20(15)37-11-23(27,28)29/h2-7H,8-11H2,1H3,(H2,30,34,35) |
InChI Key |
MEMKFECOGXIZAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CS(=O)(=O)N)N2CC3=C(C4=C(C=CC=N4)C(=C3C2=O)OCC(F)(F)F)OCC(F)(F)F |
Origin of Product |
United States |
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